2-Chloro-5-ethyl-1,3,4-thiadiazole
Overview
Description
2-Chloro-5-ethyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and pharmacological activities
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives have been studied for their antibacterial activity and anticancer properties , suggesting that they may interact with various biological targets.
Mode of Action
1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity . They may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death
Biochemical Pathways
Thiadiazole derivatives have been reported to exert a broad spectrum of biological activities . They may activate or inhibit various biochemical pathways, leading to changes in cellular function .
Result of Action
1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity , suggesting that they may lead to bacterial death
Biochemical Analysis
Biochemical Properties
2-Chloro-5-ethyl-1,3,4-thiadiazole has been shown to interact with key amino acid residues through bonding and hydrophobic interactions . This interaction is facilitated by the 1,3,4-substituted-thiadiazole moiety, which plays a significant role in the compound’s activity .
Cellular Effects
. These effects include inhibiting the growth of Erysiphe cichoracearum and Fusarium oxysporum f. sp. lycopersici .
Molecular Mechanism
Related 1,3,4-substituted-thiadiazole derivatives have been shown to inhibit kinase 1/2 (ERK1/2), suggesting a potential mechanism of action .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not currently available. Related compounds have shown significant reduction of immobility time in mouse tail suspension tests at doses ranging from 10 to 50 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds under reflux conditions, leading to the formation of the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The ethyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid under controlled conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thiadiazoles with various functional groups.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Oxidation and Reduction: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-5-ethyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole
- 2-Ethyl-1,3,4-thiadiazole
Comparison:
- 2-Chloro-5-ethyl-1,3,4-thiadiazole is unique due to the presence of both chlorine and ethyl groups, which enhance its reactivity and potential applications.
- 2-Amino-1,3,4-thiadiazole has an amino group, making it more suitable for biological applications.
- 5-Methyl-1,3,4-thiadiazole and 2-Ethyl-1,3,4-thiadiazole have different alkyl groups, affecting their chemical properties and reactivity .
Properties
IUPAC Name |
2-chloro-5-ethyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUNMUKPUZKTQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291457 | |
Record name | 2-Chloro-5-ethyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71859-81-9 | |
Record name | 71859-81-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-5-ethyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-ethyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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